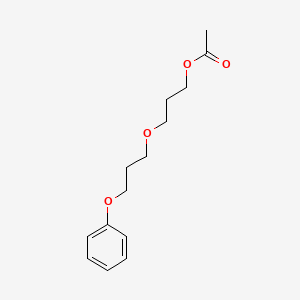
3-(3-Phenoxypropoxy)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenoxypropoxy)propyl acetate is an organic compound with the molecular formula C14H20O4. It is a derivative of propyl acetate, where the propyl group is substituted with a phenoxypropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl acetate typically involves the reaction of 3-phenoxypropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3-Phenoxypropanol+Acetic Anhydride→3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenoxypropanoic acid or phenoxypropanal.
Reduction: 3-(3-Phenoxypropoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with aromatic receptors or enzymes, influencing biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(3-Phenoxypropoxy)propyl propionate: Similar structure but with a propionate group instead of an acetate group.
Propyl acetate: Lacks the phenoxypropoxy substitution.
Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid.
Uniqueness
3-(3-Phenoxypropoxy)propyl acetate is unique due to the presence of both the phenoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
5456-29-1 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl acetate |
InChI |
InChI=1S/C14H20O4/c1-13(15)17-11-5-9-16-10-6-12-18-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3 |
InChI Key |
BPEYZUOUGCRARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCOCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















